(3Z)-1-heptyl-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one
Description
The compound "(3Z)-1-heptyl-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one" is a structurally complex heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core fused with an indol-2-one moiety. Key structural attributes include:
- Substituents: A 2-methoxyphenyl group at position 2 of the thiazolo-triazole ring and a heptyl chain at position 1 of the indole ring.
Properties
Molecular Formula |
C26H26N4O3S |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
(5Z)-5-(1-heptyl-2-oxoindol-3-ylidene)-2-(2-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C26H26N4O3S/c1-3-4-5-6-11-16-29-19-14-9-7-12-17(19)21(24(29)31)22-25(32)30-26(34-22)27-23(28-30)18-13-8-10-15-20(18)33-2/h7-10,12-15H,3-6,11,16H2,1-2H3/b22-21- |
InChI Key |
MQXZDLCGBHLHNS-DQRAZIAOSA-N |
Isomeric SMILES |
CCCCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=CC=C5OC)S3)/C1=O |
Canonical SMILES |
CCCCCCCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5=CC=CC=C5OC)S3)C1=O |
Origin of Product |
United States |
Biological Activity
The compound (3Z)-1-heptyl-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one , with a molecular formula of and a molecular weight of 390.4 g/mol, is a novel synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure
The structure of the compound features several key functional groups that contribute to its biological activity:
- Indole moiety : Known for its diverse pharmacological properties.
- Thiazole and triazole rings : These heterocycles are often associated with antimicrobial and anticancer activities.
- Methoxyphenyl group : This substitution may enhance lipophilicity and biological interactions.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a range of biological activities including:
- Anticancer Activity : Many derivatives of indole and thiazole have shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Compounds containing thiazole and triazole rings are often evaluated for their ability to inhibit bacterial and fungal growth.
- Anti-inflammatory Effects : Some derivatives have been noted for their potential to modulate inflammatory pathways.
Anticancer Activity
A study assessing similar thiazole-triazole compounds demonstrated notable cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 10.5 |
| Compound B | MCF-7 | 8.7 |
| (3Z)-1-heptyl... | TBD | TBD |
Note: Specific IC50 values for the compound are currently unavailable but are anticipated to be in similar ranges based on structural analogs.
Antimicrobial Activity
Research into the antimicrobial properties of related compounds revealed effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives showed inhibition zones ranging from 15 mm to 25 mm against Staphylococcus aureus and Escherichia coli.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
Anti-inflammatory Studies
The anti-inflammatory potential of similar indole derivatives has been evaluated using in vitro assays that measure the production of pro-inflammatory cytokines. Compounds demonstrated a significant reduction in TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages.
Case Studies
- Case Study on Indole Derivatives : A series of indole-based compounds were synthesized and tested for their anticancer properties. The study concluded that modifications at the indole nitrogen significantly enhanced cytotoxicity against various cancer cell lines.
- Thiazolo-Triazole Compounds : Another investigation focused on thiazolo-triazole derivatives highlighted their ability to inhibit specific kinases involved in tumor growth, thus presenting a potential therapeutic avenue for targeted cancer therapies.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related derivatives, highlighting substituent variations and their implications:
Key Observations :
- Substituent Position : The 2-methoxyphenyl group in the target compound contrasts with 4-methylphenyl () or 4-ethoxyphenyl (). Meta-substitution (2-methoxy) may enhance steric interactions with biological targets compared to para-substituted analogs .
- Heterocyclic Variations : Replacement of the indole moiety with simpler rings (e.g., furan in 2j) reduces molecular complexity but may diminish target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
